molecular formula C9H9BO4 B13979781 1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde

1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde

Cat. No.: B13979781
M. Wt: 191.98 g/mol
InChI Key: VICLHRVKUSZUGI-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde is a boron-containing heterocyclic compound. It belongs to the benzoxaborole class, which is known for its unique structural features and potential biological activities. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde typically involves the formation of the benzoxaborole ring followed by functionalization at specific positions. One common method involves the reaction of 2-aminophenol with boronic acid derivatives under controlled conditions to form the benzoxaborole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxaldehyde group results in primary alcohols .

Mechanism of Action

The mechanism of action of 1,3-dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the survival of the malaria parasite. By binding to the active site of DHODH, the compound disrupts the parasite’s pyrimidine biosynthesis pathway, leading to its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the boron atom in the benzoxaborole ring enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H9BO4

Molecular Weight

191.98 g/mol

IUPAC Name

1-hydroxy-4-methoxy-3H-2,1-benzoxaborole-7-carbaldehyde

InChI

InChI=1S/C9H9BO4/c1-13-8-3-2-6(4-11)9-7(8)5-14-10(9)12/h2-4,12H,5H2,1H3

InChI Key

VICLHRVKUSZUGI-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2CO1)OC)C=O)O

Origin of Product

United States

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